![molecular formula C7H7N5O2 B2583656 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 842973-21-1](/img/structure/B2583656.png)
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
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Description
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid, also known as TPA, is a novel organic compound with a wide range of applications in scientific research. TPA has recently been studied for its potential to act as a catalyst for the synthesis of a variety of compounds, and for its potential to act as a therapeutic agent for various diseases. In
Scientific Research Applications
- Synthesis of Energetic Compounds : Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine serves as a building block for low-sensitivity high-energy materials. Examples include 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine .
- Design and Synthesis : 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts exhibit good thermal stability and insensitivity. These properties make them promising candidates for energetic applications .
- Microwave-Mediated Synthesis : Researchers have developed a catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. The methodology demonstrates broad substrate scope and good functional group tolerance .
- Biological Relevance : Computational studies involving molecular docking can reveal potential interactions between this compound and biological targets, aiding drug discovery efforts .
Medicinal Chemistry and Drug Development
High-Energy Materials
Energetic Materials with Thermostability
Organic Synthesis Methodology
Molecular Docking Studies
Late-Stage Functionalization
properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJOTBPWJLHRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid |
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